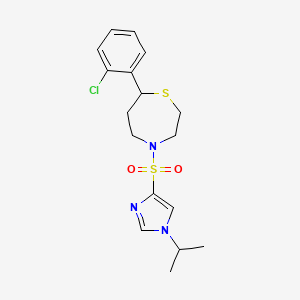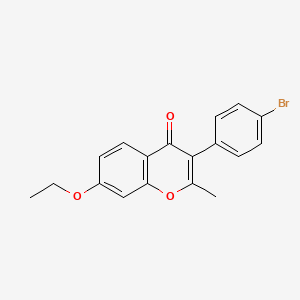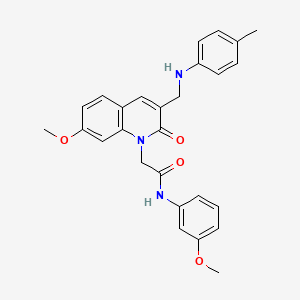![molecular formula C20H20N2O3S B2780120 N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide CAS No. 681233-17-0](/img/structure/B2780120.png)
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound with a five-membered C3NS ring. The molecule also contains a dimethoxyphenyl group, which suggests the presence of a benzene ring with two methoxy (OCH3) substituents, and a phenylpropanamide group, which consists of a phenyl group (a benzene ring) attached to a propanamide group (a three-carbon chain with a carboxamide functional group at one end) .
Molecular Structure Analysis
The molecular structure analysis would involve determining the positions of the atoms in the molecule and the bonds between them. This typically involves techniques such as X-ray crystallography or NMR spectroscopy . Without specific data, I can’t provide a detailed molecular structure analysis.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The thiazole ring is aromatic and relatively stable, but could potentially be involved in electrophilic substitution reactions. The amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would include factors such as its melting point, boiling point, solubility in various solvents, and stability under different conditions. The presence of the polar amide group and the aromatic rings would likely make this compound relatively non-polar, suggesting that it would be more soluble in non-polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- A compound with a similar structure, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was synthesized, and its crystal structure was analyzed. This study provides insights into the structural properties of related compounds, potentially including N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide (Prabhuswamy et al., 2016).
Anticancer Evaluation
- Substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which bear structural similarities, were evaluated for anticancer activity. This suggests potential applications of N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide in cancer research (Ravinaik et al., 2021).
Antimicrobial and Docking Studies
- Related compounds, 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides, were evaluated for antimicrobial properties and underwent molecular docking studies. This research is relevant for understanding the antimicrobial potential of similar thiazole-based compounds (Talupur et al., 2021).
Biological Activity in Textile Industry
- Novel arylazothiazole disperse dyes containing selenium, which share structural features with N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide, were synthesized and showed potential for application in dyeing polyester fibers. These compounds exhibited antioxidant, antitumor, and antimicrobial activities, suggesting similar uses for N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide in the textile industry (Khalifa et al., 2015).
Antimicrobial Evaluation of Derivatives
- Thiazole derivatives, including N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives, were synthesized and exhibited antimicrobial activity. This research demonstrates the potential of thiazole compounds in antimicrobial applications (Chawla, 2016).
Mecanismo De Acción
Target of Action
Similar compounds with a dimethoxyphenyl structure have been found to bind with high affinity to multiple receptors . These targets play crucial roles in various biological processes, contributing to the compound’s diverse range of effects.
Mode of Action
Compounds with similar structures have been known to interact with their targets, causing changes at the molecular level that can lead to various downstream effects .
Biochemical Pathways
It is known that compounds with similar structures can influence a variety of pathways, leading to diverse biological activities . These activities can range from antiviral to anti-inflammatory effects, among others .
Pharmacokinetics
Similar compounds have been found to undergo oxidative deamination, resulting in various metabolites . These processes can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, influencing its bioavailability.
Result of Action
Compounds with similar structures have been known to produce a variety of biological effects, depending on their specific targets and mode of action .
Direcciones Futuras
The future research directions for this compound would depend on its potential applications. If it has biological activity, it could be studied further as a potential drug. Alternatively, if it has interesting chemical properties, it could be studied in the context of organic or medicinal chemistry .
Propiedades
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-24-15-9-10-18(25-2)16(12-15)17-13-26-20(21-17)22-19(23)11-8-14-6-4-3-5-7-14/h3-7,9-10,12-13H,8,11H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTTYARVXCPOSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

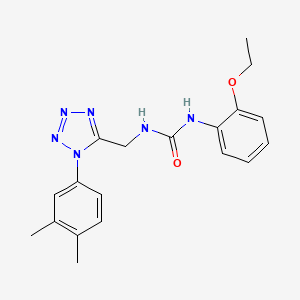

![2-[(4-chlorophenyl)formamido]-N-(4-cyano-1-methylpiperidin-4-yl)propanamide](/img/structure/B2780041.png)
![5-(p-tolyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2780044.png)
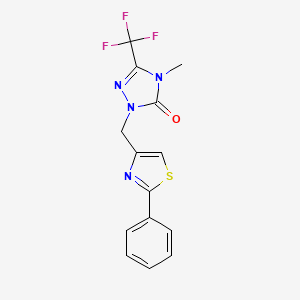

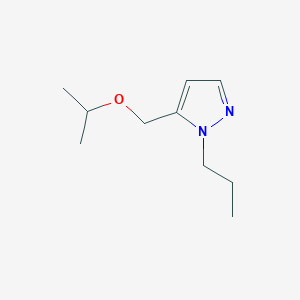

![2-[(3-Chlorophenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2780053.png)
![9-cyclohexyl-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2780055.png)
